Ethyl (4-(benzyl(methyl)amino)but-2-yn-1-yl)carbamate

Medicinal Chemistry Physicochemical Profiling Chemical Biology Probe Design

Researchers seeking precise SAR continuity often find that near analogs of alkynyl-carbamate building blocks fail to replicate target engagement, wasting valuable screening resources. This compound solves that problem by offering a validated, albeit weak, interaction fingerprint against phenylethanolamine N-methyltransferase (PNMT). • Confirmed PNMT binding (Ki = 1.11E+6 nM) ensures assay sensitivity benchmarking and isoform selectivity profiling. • The internal alkyne linker enables immediate CuAAC or bioorthogonal conjugation for PROTAC or imaging probe design. • Dual carbamate/tertiary amine handles provide orthogonal reactivity for library synthesis. Procure with confidence-this exact chemotype ensures data reproducibility from the first experiment.

Molecular Formula C15H20N2O2
Molecular Weight 260.337
CAS No. 1396852-06-4
Cat. No. B2886582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (4-(benzyl(methyl)amino)but-2-yn-1-yl)carbamate
CAS1396852-06-4
Molecular FormulaC15H20N2O2
Molecular Weight260.337
Structural Identifiers
SMILESCCOC(=O)NCC#CCN(C)CC1=CC=CC=C1
InChIInChI=1S/C15H20N2O2/c1-3-19-15(18)16-11-7-8-12-17(2)13-14-9-5-4-6-10-14/h4-6,9-10H,3,11-13H2,1-2H3,(H,16,18)
InChIKeyOPDDCBXDXIFJHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl (4-(benzyl(methyl)amino)but-2-yn-1-yl)carbamate: Compound Overview


Ethyl (4-(benzyl(methyl)amino)but-2-yn-1-yl)carbamate (CAS 1396852-06-4) is a synthetic small molecule belonging to the alkynyl-carbamate class, characterized by a but-2-yn-1-yl linker connecting an ethyl carbamate moiety to a benzyl(methyl)amino group . With a molecular formula of C15H20N2O2 and a molecular weight of 260.33 g/mol, it serves as a versatile building block in medicinal chemistry and chemical biology . Its structure incorporates both a hydrogen bond donor (carbamate N-H) and a reactive, electron-rich alkyne, enabling click chemistry and probe design applications, alongside a tertiary amine for potential salt formation or tuning of pharmacokinetic properties .

Internal alkyne for click chemistry conjugation
Benzyl(methyl)amino group for SAR and pi-stacking studies
Reported PNMT binding activity (assay context)
Tertiary amine for salt formation and pK tuning

Why Ethyl (4-(benzyl(methyl)amino)but-2-yn-1-yl)carbamate Cannot Be Substituted


Seemingly minor structural modifications within the 4-amino-but-2-ynyl-carbamate chemotype result in significant differences in molecular recognition and physicochemical properties that preclude simple interchange. The specific benzyl(methyl)amino substituent on the target compound confers a unique combination of lipophilicity, steric bulk, and potential for pi-stacking interactions that are absent in simpler alkylamino or unsubstituted analogs. Evidence from BindingDB indicates this specific molecule exhibits a distinct, albeit weak, biochemical activity profile, with a measured Ki of 1.11E+6 nM against phenylethanolamine N-methyltransferase (PNMT) [1]. This activity fingerprint will not be replicated by close structural analogs lacking this precise substitution pattern, making procurement of the exact compound essential for SAR continuity.

N-unsubstituted analog lacks tertiary amine
Benzyl N-(but-2-yn-1-yl)carbamate has lower logP and fewer H-bond acceptors, which may alter permeability and target engagement.
Diisopropylamino substitution eliminates measurable PNMT binding
Ethyl N-[4-(diisopropylamino)but-2-ynyl]carbamate shows no significant inhibition; the benzyl(methyl)amino group appears essential for the reported activity.
Aliphatic amine analogs cannot engage aromatic stacking
Purely aliphatic substituents lack pi-pi or pi-cation interaction potential, which may compromise recognition in aromatic binding pockets.

Procurement Evidence: Ethyl (4-(benzyl(methyl)amino)but-2-yn-1-yl)carbamate


Structural and Physicochemical Differentiation from Simplest Analog

Compared to the simpler benzyl N-(but-2-yn-1-yl)carbamate (CAS 1859713-72-6), the target compound features a critical N-methyl-N-benzyl tertiary amine, leading to significant differentiation in key physicochemical parameters relevant to passive permeability and target engagement. The target compound has a higher molecular weight (260.33 vs 203.24 g/mol), increased calculated logP, and contains an additional hydrogen bond acceptor (the tertiary amine), enhancing its solubility in moderately polar solvents while increasing its lipophilic character for potential membrane interaction .

Structural Differentiation
Class-level
Target: logP ~2.5, 2 HBA, MW 260.33
Comparator: logP ~1.6, 1 HBA, MW 203.24
LogP and HBA profile differ; may influence permeability.
Predicted values; experimental logP unavailable.
Medicinal Chemistry Physicochemical Profiling Chemical Biology Probe Design

PNMT Activity: Target vs. Diisopropylamino Analog

The target compound demonstrates a unique biochemical interaction profile compared to its closest commercially available analog. BindingDB data shows it has a measured inhibitory constant (Ki) of 1.11E+6 nM against phenylethanolamine N-methyltransferase (PNMT), indicating weak but specific binding [1]. The diisopropylamino analog, ethyl N-[4-(diisopropylamino)but-2-ynyl]carbamate (CAS 1396677-13-6), was tested in the same assay system and is reported to have insignificant activity [2]. This direct head-to-head comparison under identical assay conditions demonstrates that the benzyl(methyl)amino group confers measurable, albeit low, target engagement that is lost with the bulkier diisopropyl substitution.

PNMT Activity
Head-to-head
Target Ki = 1.11E+6 nM
Comparator: no significant inhibition
Specific but weak PNMT binding; comparator inactive.
Radiochemical assay using purified PNMT.
Biochemical Pharmacology PNMT Inhibition Binding Selectivity

Steric and Electronic Differences Between Substituents

The benzyl(methyl)amino group of the target compound (MW: 260.33) imposes distinct steric and electronic constraints relative to the fully aliphatic diisopropylamino group of the comparator (MW: 240.34). The planar benzyl ring constrains conformational flexibility and enables potential pi-pi or pi-cation interactions, while the diisopropyl group is more flexible and purely hydrophobic . This structural difference is reflected in their distinct PNMT binding profiles (see Evidence Item 2) and is a key consideration for projects where pi-stacking or specific steric fit is hypothesized.

Steric/Electronic Profile
Data to verify
Benzyl(methyl)amino: planar, aromatic, pi-stacking capable.
Diisopropylamino: flexible, aliphatic, no aromatic character.
Aromatic ring may enable pi-interactions; conformational constraint.
Structural basis for differential PNMT binding; experimental confirmation needed.
Structure-Activity Relationship Steric Effects Ligand Design

Application Scenarios for Ethyl (4-(benzyl(methyl)amino)but-2-yn-1-yl)carbamate


Chemical Probe for PNMT Studies

The confirmed, albeit weak, inhibitory activity (Ki = 1.11E+6 nM) against PNMT provides a validated starting point for the development of chemical probes [1]. When procuring this compound, researchers gain a tool molecule with a known target interaction profile, which is absent in its diisopropylamino analog. This allows for the initiation of structure-activity relationship (SAR) studies to improve potency by modifying the carbamate or benzyl portions while monitoring the PNMT binding signal.

Click Chemistry Conjugation Building Block

The internal alkyne in the but-2-yn-1-yl linker serves as a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or other biorthogonal conjugation strategies. Researchers procuring this compound for such applications benefit from its higher predicted lipophilicity (logP ~2.5) compared to simpler alkynyl-carbamate building blocks, facilitating the generation of conjugates with increased membrane permeability or altered subcellular localization for cellular imaging or targeted degradation (PROTAC) studies [1].

Methyltransferase Selectivity Panel Control

Given its weak PNMT activity, this compound can serve as a low-affinity control or a selectivity marker in broader methyltransferase inhibitor screening panels. Its distinct activity signature compared to analogs that are completely inactive (e.g., the diisopropylamino derivative) makes it useful for validating assay sensitivity and for differentiating between closely related enzyme isoforms, ensuring more robust and reliable screening data [1].

Core Scaffold for Combinatorial Library Synthesis

The ethyl carbamate moiety provides a synthetic handle for further derivatization (e.g., hydrolysis to the amine, or transesterification), while the tertiary benzyl(methyl)amino group can be quaternized or deprotected. This dual functionality, combined with the rigidifying alkyne linker, makes the compound an ideal central scaffold for generating small, focused libraries aimed at exploring novel chemical space around the PNMT pharmacophore, a strategy not feasible with simpler, mono-functional carbamate building blocks [1].

Application
Selection Property
Validation Focus
PNMT Chemical Probe Development
Reported PNMT binding context (weak affinity)
Target engagement assays and SAR optimization
Click Chemistry Conjugation Building Block
Internal alkyne reactivity (CuAAC compatible)
Conjugation efficiency and product solubility
Methyltransferase Selectivity Panel Control
Weak PNMT affinity with structural selectivity
Assay sensitivity and isoform differentiation
Core Scaffold for Combinatorial Library Synthesis
Dual functional groups (carbamate, tertiary amine)
Scaffold diversification and PNMT pharmacophore exploration
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